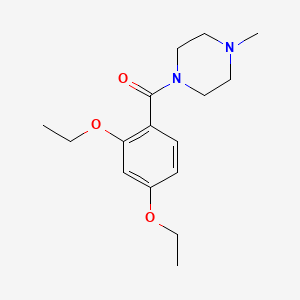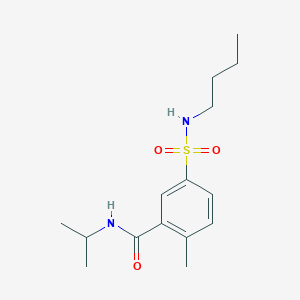![molecular formula C20H26N2O4S B5435247 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5435247.png)
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenylsulfonyl group and a 2-methylbenzyl group. It is of interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,4-Dimethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-Methylbenzyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-methylbenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
- 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine
- 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-chlorobenzyl)piperazine
Uniqueness: 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methylbenzyl group may impart distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-16-6-4-5-7-17(16)15-21-10-12-22(13-11-21)27(23,24)20-9-8-18(25-2)14-19(20)26-3/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELSKHLTCJSYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5435182.png)
![2-pyridin-2-yl-N-[2-(tetrahydrofuran-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5435193.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5435211.png)
![3-methyl-1-[1-({6-[methyl(pyridin-2-ylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]butan-1-one](/img/structure/B5435215.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5435220.png)
![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5435222.png)


![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-11-isobutyryl-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5435231.png)
![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B5435238.png)
![3-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5435239.png)
![3-(2,6-dichlorophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5435252.png)
![N-(1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5435260.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5435261.png)
